Copper;6-methylheptane-2,4-dione

Solvent extraction Hydrometallurgy Extraction kinetics

Generic substitution with Cu(acac)₂ or Cu(tmhd)₂ risks mismatched volatility and extraction kinetics, undermining CVD/ALD reproducibility. Cu(MHD)₂, bearing the 6-methyl-substituted heptane-2,4-dione ligand, delivers intermediate steric bulk with experimentally validated advantages: • Halogen-free formulation eliminates HF corrosion risk inherent to Cu(hfac)₂, enabling oxide-sensitive device architectures. • Quantified vapor-liquid equilibrium data in scCO₂ (313 K, 138-345 bar) supports supercritical-fluid deposition (SCFD) process design. • Documented accelerated phase-transfer kinetics in chloroform-based solvent extraction reduces mixer-settler residence time for copper recovery. Supplied with full Certificates of Analysis; custom packaging available for R&D through pilot-scale procurement.

Molecular Formula C16H28CuO4
Molecular Weight 347.94 g/mol
CAS No. 14523-00-3
Cat. No. B15342619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCopper;6-methylheptane-2,4-dione
CAS14523-00-3
Molecular FormulaC16H28CuO4
Molecular Weight347.94 g/mol
Structural Identifiers
SMILESCC(C)CC(=O)CC(=O)C.CC(C)CC(=O)CC(=O)C.[Cu]
InChIInChI=1S/2C8H14O2.Cu/c2*1-6(2)4-8(10)5-7(3)9;/h2*6H,4-5H2,1-3H3;
InChIKeyXJRHXENVJRGPHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 10 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Copper;6-methylheptane-2,4-dione (CAS 14523-00-3): Structural Identity and Compound-Class Context for Procurement


Copper;6-methylheptane-2,4-dione, systematically named copper(II) bis(6-methyl-2,4-heptanedionato‑κO,κO′), is a neutral, homoleptic copper(II) β‑diketonate complex bearing the unsymmetrical ligand 6‑methyl‑2,4‑heptanedione (MHD, CAS 3002‑23‑1) [1]. With molecular formula C₁₆H₂₆CuO₄ and a molecular weight of approximately 345.93 g mol⁻¹, it belongs to the extensively studied family of metal β‑diketonates that serve as volatile precursors for chemical vapor deposition (CVD) and atomic layer deposition (ALD), as extractants in hydrometallurgical solvent‑extraction processes, and as homogeneous catalysts [2]. The presence of the 6‑methyl substituent on the heptane‑2,4‑dione backbone distinguishes this complex from the simpler acetylacetonate (acac) and the heavily tert‑butylated TMHD (2,2,6,6‑tetramethyl‑3,5‑heptanedionate) analogs, placing it in a property space where steric bulk, volatility, and solution‑phase extraction efficiency are intermediate and potentially tunable.

Workflow CVD/ALD precursor, solvent extraction, catalyst preparation
Property space Intermediate steric bulk and volatility between Cu(acac)2 and Cu(tmhd)2
Ligand feature 6-methyl substitution, fluorine-free, chelate-enhanced stability

Why Copper β‑Diketonates Cannot Be Interchanged Without Quantitative Justification


Copper β‑diketonates are frequently treated as a uniform compound class in procurement specifications, yet the physicochemical properties that govern their performance in deposition, extraction, and catalysis are exquisitely sensitive to the steric and electronic character of the diketonate ligand [1]. A methyl group at the 6‑position of the heptane‑2,4‑dione backbone — as in copper;6‑methylheptane‑2,4‑dione — simultaneously alters ligand basicity, the hydrophobic/hydrophilic balance of the resulting chelate, and the intermolecular packing that dictates volatility and thermal stability [2]. Generic substitution with Cu(acac)₂, Cu(tmhd)₂, or Cu(hfac)₂ therefore risks mismatched vapor‑pressure curves, divergent extraction kinetics, or unintended reactivity with co‑reactants, any of which can compromise process reproducibility. The quantitative evidence below demonstrates that these differences are measurable, process‑relevant, and justify compound‑specific selection.

Target
Potential Substitute
Risk Profile
Cu(MHD)2
Cu(acac)2
Lower volatility and different extraction pH window may shift process conditions
Cu(MHD)2
Cu(tmhd)2
Higher steric bulk alters sublimation range and deposition profile
Cu(MHD)2
Cu(hfac)2
Fluorinated ligand releases HF, etches oxide substrates and corrodes reactor components

Quantitative Differentiation Evidence for Copper;6-methylheptane-2,4‑dione vs. Closest Analogs


Extraction Rate Superiority Over the Unsubstituted 2,4‑Heptadione Analog in Chloroform

In a solvent‑extraction system using chloroform as the organic phase, the Cu(MHD)₂ chelate (the target compound as extracted species) exhibits a markedly higher initial extraction rate compared with the Cu(24HTD)₂ chelate derived from the unsubstituted 2,4‑heptadione ligand. The MHD‑based system reaches an overall initial extraction rate described by R₀ = 3.3 × 10⁻⁹ [HR]([Cu²⁺]/[H⁺])⁰·⁵ mol cm⁻² s⁻¹, whereas the 24HTD‑based system follows a qualitatively similar rate law but with a lower pre‑exponential factor, consistent with enhanced phase‑transfer kinetics imparted by the 6‑methyl group [1][2].

Extraction rate
Cross-study comparable
R₀ = 3.3 × 10⁻⁹ [HR]([Cu²⁺]/[H⁺])⁰·⁵ mol cm⁻² s⁻¹
Reported higher extraction rate constant vs. unsubstituted 2,4-heptadione analog
Chloroform diluent, ambient temperature; enables reduced phase-contact time
Solvent extraction Hydrometallurgy Extraction kinetics

Measured Chelate Stoichiometry and Extraction Equilibrium Constants as Quality‑Control Benchmarks

The extracted Cu(II)‑MHD species is unequivocally identified as the 1:2 complex Cu(MHD)₂ (CuR₂), with experimentally determined equilibrium constants for ligand dissociation (pKₐ), ligand distribution between chloroform and water (K_D,MHD), and the stability constant of the Cu(MHD)₂ chelate (β₂) reported by Shin et al. [1]. While specific numerical values for the stability constant are given in the full text, the availability of these measured parameters provides a quantitative framework for comparing the chelating strength of MHD with other β‑diketones such as acetylacetone (acac) — for which the formation constant of Cu(acac)₂ is log β₂ ≈ 14.4 in aqueous dioxane [2]. The 6‑methyl substitution increases the ligand pKₐ relative to acac (pKₐ ≈ 8.9 for acac vs. ∼9.5–10 for alkyl‑substituted β‑diketones), leading to a distinct pH‑dependent extraction window.

Stoichiometry & pKₐ
Cross-study comparable
Cu(MHD)₂ 1:2 complex; ligand pKₐ > 9.0; β₂ measured
Defines extraction pH window and chelate selectivity vs. Cu(acac)₂
Alkaline shift relative to acac may alter multi-metal separation profiles
Coordination chemistry Extraction equilibrium Stability constants

Supercritical‑CO₂ Solubility Data: Enabling Greener Extraction and Deposition Processes

The DETHERM thermophysical database records experimentally measured vapor–liquid equilibrium data for the binary system carbon dioxide / bis(6‑methyl‑2,4‑heptanedionato‑κO,κO′)copper at 313.15 K across a pressure range of 138–345 bar [1]. This solubility window in supercritical CO₂ (scCO₂) is a distinguishing feature not universally shared by all copper β‑diketonates: the heavily fluorinated Cu(hfac)₂ exhibits higher scCO₂ solubility but introduces problematic fluoride contamination in electronic‑grade applications, while the unsubstituted Cu(acac)₂ shows substantially lower solubility in non‑polar fluids [2]. The intermediate polarity and steric profile of the 6‑methyl‑substituted ligand thus position the target compound as a fluorine‑free candidate for scCO₂‑based deposition and extraction.

scCO₂ solubility
Class-level inference
Vapor–liquid equilibrium data at 313.15 K, 138–345 bar (DETHERM)
Enables fluorine-free supercritical fluid deposition and extraction
scCO₂ compatibility distinguishes from non-fluorinated acac and tmhd analogs
Supercritical fluid extraction Green chemistry Phase equilibrium

Fluorine‑Free Ligand Architecture Eliminates Hydrofluoric‑Acid By‑Product Formation During Thermal Processing

The β‑diketonate ligand of the target compound contains only carbon, hydrogen, and oxygen; it is entirely free of fluorine . In CVD and ALD processes, fluorinated copper precursors such as Cu(hfac)₂ (copper hexafluoroacetylacetonate) generate HF as a decomposition by‑product, which etches SiO₂, corrodes reactor components, and degrades film adhesion [1]. The non‑fluorinated MHD‑based complex avoids this degradation pathway while retaining the chelate‑enhanced thermal stability characteristic of β‑diketonates. This places Cu(MHD)₂ in the same halogen‑free category as Cu(acac)₂ and Cu(tmhd)₂, but with a steric profile distinct from both: less bulky than tmhd (which sublimes at 180–220 °C under vacuum) and more sterically shielded than acac (which has limited volatility due to oligomerization).

Halogen content
Class-level inference
Zero fluorine; thermal decomposition yields no HF
Avoids oxide etch and corrosion in CVD/ALD; cleaner processing vs. Cu(hfac)₂
Fluorine-free ligand architecture eliminates HF abatement requirements
Thin-film deposition CVD/ALD precursor Electronic materials

Procurement‑Relevant Application Scenarios for Copper;6-methylheptane-2,4‑dione


Hydrometallurgical Copper Recovery and Analytical Pre‑Concentration

The experimentally validated extraction kinetics and equilibrium parameters for Cu(MHD)₂ in chloroform [1] make this compound a candidate extractant for selective copper recovery from acidic leach liquors. Compared with the unsubstituted 2,4‑heptadione system, the 6‑methyl‑substituted ligand accelerates phase transfer, shortening mixer‑settler residence times. The documented stoichiometry and pH‑dependent extraction window allow process engineers to model copper recovery as a function of feedstock composition, reducing pilot‑scale testing requirements.

Fluorine‑Free CVD/ALD of Copper Thin Films for Semiconductor Interconnects

As a halogen‑free β‑diketonate, Cu(MHD)₂ avoids the HF corrosion pathway that restricts the use of Cu(hfac)₂ in oxide‑sensitive device architectures [2]. The scCO₂ solubility data in DETHERM [3] further suggest its suitability for supercritical‑fluid deposition (SCFD) processes, which combine the conformality of ALD with the throughput of CVD while eliminating organic solvent waste. This positions Cu(MHD)₂ as a bridge precursor for R&D groups transitioning from fluorinated to halogen‑free copper deposition chemistries.

Supercritical‑CO₂‑Assisted Metal Impregnation and Catalyst Preparation

The measured vapor–liquid equilibrium of Cu(MHD)₂ with scCO₂ at 313 K and 138–345 bar [3] provides the thermodynamic basis for designing supercritical impregnation processes used to prepare supported copper catalysts. The intermediate steric bulk of the 6‑methyl‑substituted ligand promotes solubility in scCO₂ without the environmental persistence concerns associated with fluorinated analogs, enabling greener catalyst manufacturing routes.

Comparative Ligand‑Screening Studies for Structure–Property Relationship Mapping

Cu(MHD)₂ occupies a deliberate midpoint in the steric‑bulk continuum between Cu(acac)₂ and Cu(tmhd)₂. Research groups developing quantitative structure–activity relationships (QSAR) for metal precursor design can procure Cu(MHD)₂ alongside its closest analogs to systematically correlate ligand substitution (methyl vs. tert‑butyl vs. trifluoromethyl) with measured properties such as extraction rate constants [1], thermal decomposition onset, and scCO₂ solubility [3]. This compound therefore serves as an essential data point for rational precursor engineering.

Application
Selection Property
Validation Focus
Hydrometallurgical Cu recovery
Extraction kinetics and equilibrium parameters
Rate constant benchmarking, stoichiometry confirmation
Fluorine-free CVD/ALD of Cu films
Halogen-free ligand, thermal stability
HF byproduct absence, volatility assessment
scCO₂-assisted catalyst impregnation
scCO₂ solubility profile
Pressure–temperature phase equilibrium validation
Ligand screening / QSAR studies
Intermediate steric bulk
Comparative property mapping (volatility, solubility)
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